molecular formula C9H7N3O2S B3060671 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile CAS No. 626221-24-7

7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

Cat. No. B3060671
CAS RN: 626221-24-7
M. Wt: 221.24
InChI Key: JXFBVECHBDPZSK-UHFFFAOYSA-N
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Description

“7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile” is a chemical compound that belongs to the class of cyanopyridines . Cyanopyridines have been reported to possess various pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, a thiophene ring, a hydroxy group, a methylamino group, a carbonitrile group, and a ketone group .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific conditions and reactants used. For example, it can undergo reactions with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene) methanolate to yield 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 285–287 °C . It has a UV absorption at 229 nm . The IR spectrum shows peaks at 3410, 3358, 3250 (NH2), 2203 (CN), 1614, 1601 cm-1 .

Scientific Research Applications

Cannabinoid Receptor Ligands

The compound has garnered attention due to its interaction with the cannabinoid type 2 receptor (CB2). Recent studies have shown that derivatives of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide act as either agonists or inverse agonists/antagonists at the CB2 receptor. These ligands exhibit promising potential for therapeutic applications in various diseases .

Anti-Osteoarthritic Activity

In addition to its CB2 receptor activity, this compound has demonstrated anti-osteoarthritic effects in vivo. Researchers have observed its ability to mitigate osteoarthritis-related symptoms, making it a candidate for further investigation in osteoarthritis management .

Structure-Activity Relationship (SAR) Studies

A series of twenty-three new derivatives, along with seven previously synthesized analogs, were studied to elucidate the structure-activity relationship. Among these, ten compounds exhibited potent and selective binding to the CB2 receptor, with K values ranging from 48.46 to 0.45 nM. Notably, compounds 54 and 55 acted as high-affinity CB2 inverse agonists, while 57 functioned as an agonist. The substitution pattern of the pyrazole ring significantly influenced their functional activity .

Polysubstituted 2-Amino-4H-Thieno Derivatives

The compound’s thieno core structure has also been explored for its pharmacological properties. Researchers have synthesized and investigated polysubstituted 2-amino-4H-thieno derivatives. These compounds exhibit diverse biological activities, including potential antimicrobial, anti-inflammatory, and antioxidant effects .

Green Synthesis and Biological Activities Assessment

Researchers have employed green synthesis methods to create novel derivatives of this compound. These newly synthesized derivatives were evaluated for their biological activities. While specific applications were not mentioned in the abstract, further exploration may reveal additional therapeutic potential .

Thiophene Derivatives via Cyclization

The compound’s thiophene moiety has attracted interest in synthetic chemistry. A novel [2 + 2 + 1] cyclization strategy involving 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones led to the formation of 2,3,5-trisubstituted thiophene derivatives. These derivatives may find applications in materials science, pharmaceuticals, or other fields .

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological activities. Given its structural similarity to other biologically active compounds, it could potentially be developed into a therapeutic agent for various diseases . Further studies could also focus on optimizing its synthesis and exploring its reactivity under different conditions .

properties

IUPAC Name

7-hydroxy-2-(methylamino)-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-11-9-4(3-10)7-8(15-9)5(13)2-6(14)12-7/h2,11H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFBVECHBDPZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(S1)C(=CC(=O)N2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715761
Record name 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

CAS RN

626221-24-7
Record name 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Reactant of Route 2
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Reactant of Route 3
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Reactant of Route 4
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Reactant of Route 6
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

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